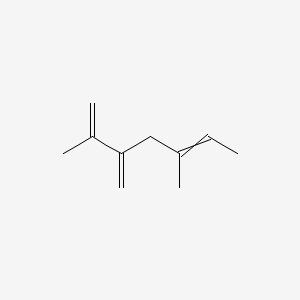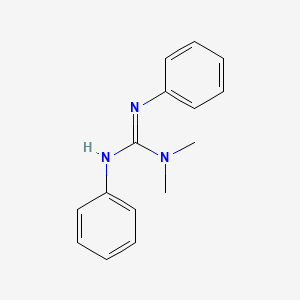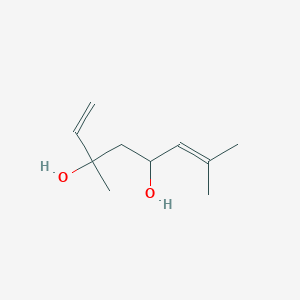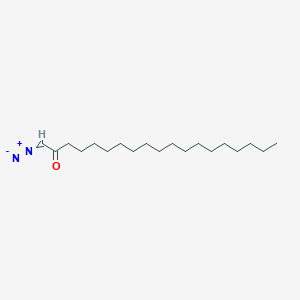
1-Diazoniononadec-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazoniononadec-1-en-2-olate is a unique organic compound characterized by its enolate structure Enolates are formed by the deprotonation of the alpha-carbon adjacent to a carbonyl group, resulting in a resonance-stabilized anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diazoniononadec-1-en-2-olate can be synthesized through the deprotonation of a suitable precursor, such as a nonadec-1-en-2-one, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) . The reaction typically occurs at low temperatures to ensure the stability of the enolate ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deprotonation reactions using automated systems to control temperature and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazoniononadec-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The enolate can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate back to its precursor ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like LDA or NaH.
Major Products: The major products formed from these reactions include substituted enolates, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazoniononadec-1-en-2-olate has several applications in scientific research:
Biology: Enolates like this compound are studied for their potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of enolate derivatives in drug development.
Industry: Enolates are used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Diazoniononadec-1-en-2-olate involves its role as a nucleophile. The enolate ion attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The resonance stabilization of the enolate ion allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Diazoniononadec-1-en-2-olate: shares similarities with other enolates, such as acetylacetone enolate and ethyl acetoacetate enolate.
Uniqueness: The uniqueness of this compound lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain enolates.
Comparison:
Stability: Longer-chain enolates like this compound may exhibit different stability and reactivity profiles compared to shorter-chain enolates.
Reactivity: The reactivity of enolates is influenced by the nature of the substituents on the alpha-carbon and the overall structure of the molecule.
Propriétés
Numéro CAS |
79196-27-3 |
|---|---|
Formule moléculaire |
C19H36N2O |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-diazononadecan-2-one |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h18H,2-17H2,1H3 |
Clé InChI |
FVMOKVIPBTVATC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
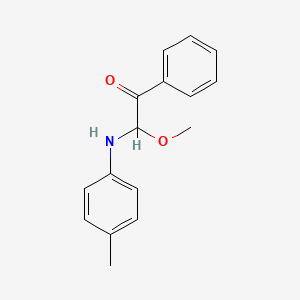

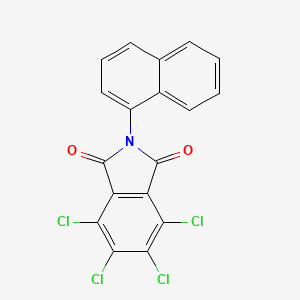
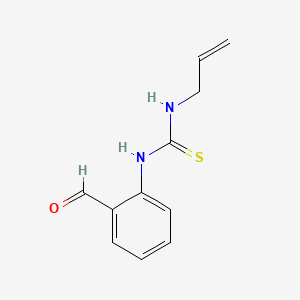
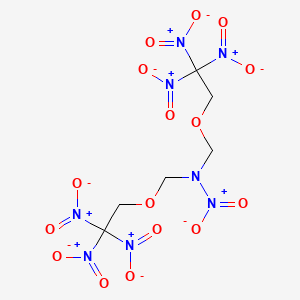
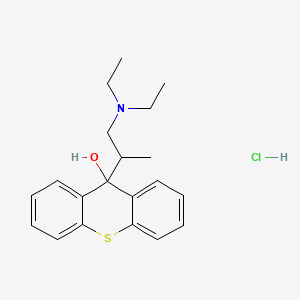

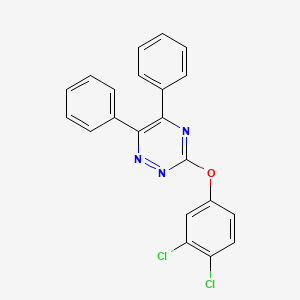
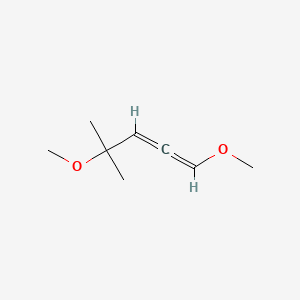
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
